molecular formula C9H11NO2 B14673499 4,4-Dimethyl-2,6-dioxocyclohexane-1-carbonitrile CAS No. 48123-41-7

4,4-Dimethyl-2,6-dioxocyclohexane-1-carbonitrile

Cat. No.: B14673499
CAS No.: 48123-41-7
M. Wt: 165.19 g/mol
InChI Key: MMJOUOFCAIGZMD-UHFFFAOYSA-N
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Description

4,4-Dimethyl-2,6-dioxocyclohexane-1-carbonitrile is an organic compound with a unique structure that includes two ketone groups and a nitrile group attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-2,6-dioxocyclohexane-1-carbonitrile typically involves the reaction of 5,5-dimethylcyclohexane-1,3-dione with appropriate nitrile sources under controlled conditions. One common method involves the use of acetic anhydride and a catalytic amount of dimethylaminopyridine (DMAP) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and scale-up processes would likely apply, involving optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-2,6-dioxocyclohexane-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,4-Dimethyl-2,6-dioxocyclohexane-1-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-2,6-dioxocyclohexane-1-carbonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the ketone groups can undergo nucleophilic attack. These interactions can lead to the formation of new bonds and the modification of existing molecular structures, making the compound useful in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Dimethyl-2,6-dioxocyclohexane-1-carbonitrile is unique due to the presence of both ketone and nitrile groups on the same cyclohexane ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in organic synthesis and research .

Properties

IUPAC Name

4,4-dimethyl-2,6-dioxocyclohexane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-9(2)3-7(11)6(5-10)8(12)4-9/h6H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMJOUOFCAIGZMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(C(=O)C1)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00521280
Record name 4,4-Dimethyl-2,6-dioxocyclohexane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00521280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

48123-41-7
Record name 4,4-Dimethyl-2,6-dioxocyclohexane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00521280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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